molecular formula C22H22ClN3O4 B2748715 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-47-4

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2748715
CAS RN: 1021117-47-4
M. Wt: 427.89
InChI Key: VEDWNJVGCCVFLK-UHFFFAOYSA-N
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Description

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

Research into N-benzyl derivatives, such as those related to the compound , has shown promising anticonvulsant properties. Studies have synthesized and tested various N-benzyl-2-azaspiro[4.5]decane derivatives, revealing that certain substitutions can significantly enhance anticonvulsant activity. Specifically, the introduction of fluoro and trifluoromethyl substituents at strategic positions on the aryl ring has been shown to increase efficacy in comparison to chloro, methoxy, or methyl analogues. These findings indicate the potential utility of such compounds in developing new antiepileptic drugs (Obniska et al., 2006).

Antimicrobial Applications

The antimicrobial applications of related compounds have been explored, particularly in the context of materials science. For instance, N-halamine-coated cotton incorporating a derivative of the azaspirodecane structure demonstrated effective antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. This research underscores the compound's potential in creating antimicrobial surfaces or materials, which could have significant applications in healthcare and sanitation (Ren et al., 2009).

Materials Chemistry and Corrosion Inhibition

In the field of materials chemistry, spirocyclopropane derivatives, which share a structural motif with the compound , have been investigated for their corrosion inhibition properties. These studies have found that certain derivatives can effectively inhibit mild steel corrosion in acidic environments, highlighting their potential as environmentally friendly corrosion inhibitors. The effectiveness of these compounds is attributed to their ability to form protective layers on metal surfaces, preventing corrosive substances from causing damage (Chafiq et al., 2020).

properties

IUPAC Name

3-benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-30-18-8-7-16(23)13-17(18)19(27)25-11-9-22(10-12-25)20(28)26(21(29)24-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWNJVGCCVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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